1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol
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Overview
Description
1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H7BrClNO It is a derivative of pyridine, characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-2-hydrazinopyridine with tert-butanol and sodium tert-butoxide, followed by the addition of a brominating agent . The reaction is carried out under reflux conditions, and the product is purified through filtration and drying.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen substituents or to convert the ethanol group to an alkane.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(6-Bromo-3-chloropyridin-2-yl)acetaldehyde or 1-(6-Bromo-3-chloropyridin-2-yl)acetic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its derivatives may inhibit the growth of bacteria by interfering with essential metabolic processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share a similar pyridine core but have different functional groups, leading to distinct chemical and biological properties.
Chlorantraniliprole: This insecticide contains a pyridine ring with bromine and chlorine substituents, similar to this compound, but with additional functional groups that enhance its insecticidal activity.
Properties
Molecular Formula |
C7H7BrClNO |
---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
1-(6-bromo-3-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-4,11H,1H3 |
InChI Key |
RWKJFNQMCWDVML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=N1)Br)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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